molecular formula C7H11ClN2O4S2 B13558219 2-Amino-3-(thiophene-3-sulfonamido)propanoicacidhydrochloride

2-Amino-3-(thiophene-3-sulfonamido)propanoicacidhydrochloride

Cat. No.: B13558219
M. Wt: 286.8 g/mol
InChI Key: JLIDTAVHDNEZGA-UHFFFAOYSA-N
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Description

. It is known for its unique structure, which includes a thiophene ring, a sulfonamide group, and an amino acid moiety.

Preparation Methods

The synthesis of 2-amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride typically involves the following steps:

Chemical Reactions Analysis

2-amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions include sulfoxides, sulfones, and substituted amines.

Scientific Research Applications

2-amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of certain enzyme substrates, allowing the compound to inhibit enzyme activity. The thiophene ring and amino acid moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride include:

The uniqueness of 2-amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride lies in its combination of a thiophene ring, a sulfonamide group, and an amino acid moiety, which gives it distinct chemical and biological properties.

Properties

Molecular Formula

C7H11ClN2O4S2

Molecular Weight

286.8 g/mol

IUPAC Name

2-amino-3-(thiophen-3-ylsulfonylamino)propanoic acid;hydrochloride

InChI

InChI=1S/C7H10N2O4S2.ClH/c8-6(7(10)11)3-9-15(12,13)5-1-2-14-4-5;/h1-2,4,6,9H,3,8H2,(H,10,11);1H

InChI Key

JLIDTAVHDNEZGA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1S(=O)(=O)NCC(C(=O)O)N.Cl

Origin of Product

United States

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